molecular formula C16H5Br4NO2 B5005096 4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione

4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5005096
M. Wt: 562.8 g/mol
InChI Key: OLZPTKKCMHTOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrabromo-2-(3-ethynylphenyl)-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as TBPI and is a member of the isoindole family of compounds. TBPI is known for its high thermal stability and resistance to oxidation, making it an attractive candidate for use in a variety of applications.

Mechanism of Action

The mechanism of action of TBPI is not well understood at this time. However, it is believed that TBPI may interact with electron-rich molecules, leading to the formation of charge-transfer complexes. These complexes may then facilitate the transport of charge through the material, leading to its excellent charge-transport properties.
Biochemical and Physiological Effects:
TBPI has not been extensively studied for its biochemical and physiological effects. However, it is believed that TBPI is relatively non-toxic and has low levels of cytotoxicity, making it a potentially safe candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBPI is its high thermal stability and resistance to oxidation. This makes it an attractive candidate for use in high-temperature and high-pressure environments. However, TBPI is also relatively insoluble in many solvents, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are several potential future directions for research on TBPI. One area of interest is in the development of new organic electronic devices using TBPI as a key component. Another area of interest is in the use of TBPI in biomedical applications, such as drug delivery systems or tissue engineering scaffolds. Additionally, further research is needed to fully understand the mechanism of action of TBPI and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of TBPI is a complex process that requires several steps. The first step involves the reaction of 3-ethynylphenylboronic acid with 4,5,6,7-tetrabromo-2,3-dihydroxybenzoic acid to form the corresponding ester. This ester is then subjected to a cyclization reaction using a strong acid catalyst to form the final product, TBPI.

Scientific Research Applications

TBPI has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of TBPI is in the field of organic electronics. TBPI has been shown to have excellent charge-transport properties, making it an attractive candidate for use in organic electronic devices such as solar cells and transistors.

properties

IUPAC Name

4,5,6,7-tetrabromo-2-(3-ethynylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H5Br4NO2/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPTKKCMHTOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H5Br4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.